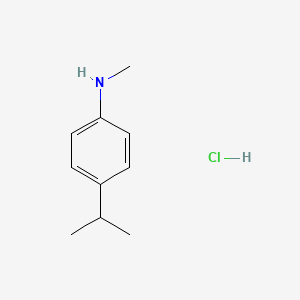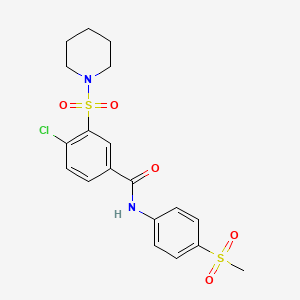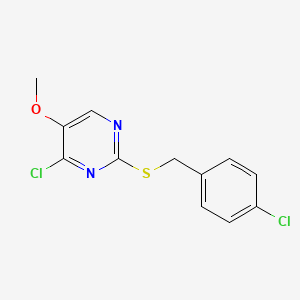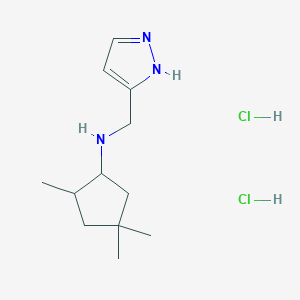
N-methyl-4-(propan-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-4-(propan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClN . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H16ClN . The molecular weight of the compound is 185.7 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 185.7 and a linear formula of C10H16ClN . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Volatomics in Disease Diagnosis
Volatile organic compounds (VOCs) are produced by human metabolism, inflammation, and gut microbiota, forming the basis for innovative volatomics research. VOCs detected through breath and fecal analysis serve as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Compounds such as propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene have shown promise as biomarkers for IBD diagnosis and IBS diagnosis, respectively. This illustrates the potential of VOCs as non-invasive breath and fecal biomarkers in personalized medicine, despite the need for further studies correlating VOCs to IBD/IBS pathogenesis and microbial influences before clinical implementation (Van Malderen et al., 2020).
Environmental Impact and Ecotoxicology
The herbicide propanil, a synthetic anilide, disrupts plant growth by inhibiting photosystem II. It undergoes rapid microbial degradation into 3,4-dichloroaniline, a degradation product detected in both groundwater and surface waters globally. Propanil's ecotoxicological impact includes adverse effects on non-target aquatic organisms, moderate toxicity to water fleas and rainbow trout, and potential high acute and long-term risks to birds. This highlights the environmental fate of such compounds and their ecological implications (Kanawi et al., 2016).
Genotoxic Activities of Aniline Derivatives
Aniline derivatives, including N-methyl-4-(propan-2-yl)aniline hydrochloride, have been examined for genotoxic potential, which could explain the occurrence of tumors in the spleen of rats. Despite varied results across studies, there is little evidence to suggest that aniline itself induces gene mutations. The genotoxicity database for metabolites with a demonstrated splenotoxic potential is limited, underscoring the need for more comprehensive studies to fully understand the genotoxic activities of aniline and its derivatives (Bomhard & Herbold, 2005).
Chemistry and Pharmacology of Opiates
Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, illustrates the influence of structural changes on biological activity. The examination of stereoisomers has shed light on the roles of specific substituents in determining pharmacological properties. This research offers insights into the molecular basis of opiate receptor interaction and the development of pharmacophores for opioid receptors, demonstrating the potential for creating more targeted and effective therapeutic agents (Brine et al., 1997).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Propriétés
IUPAC Name |
N-methyl-4-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)9-4-6-10(11-3)7-5-9;/h4-8,11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDXCQAFUGBJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-73-9 |
Source


|
| Record name | N-methyl-4-(propan-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)



![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)